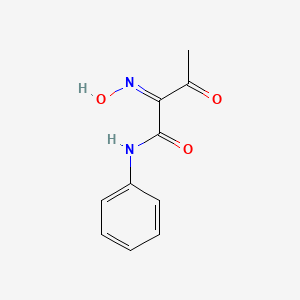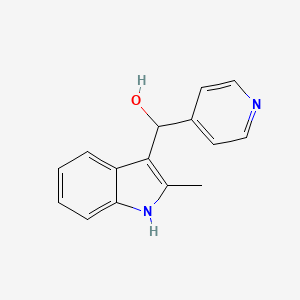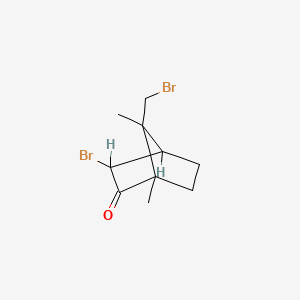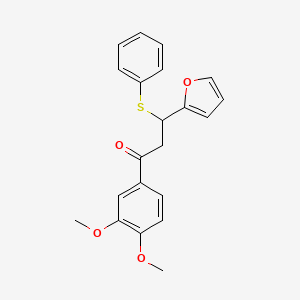![molecular formula C17H20O B7729154 Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- CAS No. 36065-09-5](/img/structure/B7729154.png)
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- is a useful research compound. Its molecular formula is C17H20O and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications : Amino alcohols derived from (+)-Camphor, which includes the mentioned compound, have been used as ligands for the catalytic enantioselective addition of diethylzinc to benzaldehydes. This process has shown high yields and enantioselectivity, indicating potential applications in asymmetric synthesis (Nevalainen & Nevalainen, 2001).
Stereochemistry and Synthesis : Research has focused on the synthesis and stereochemistry of methyl-substituted bicyclo[2.2.1]heptane derivatives. Such studies are crucial for understanding the structural aspects of these compounds, which can influence their chemical behavior and potential applications (Yuasa, Tsuruta, & Yuasa, 2000).
Structural Studies : Dioxolane derivatives of D-camphorquinone, which have a bicyclo[2.2.1]heptane unit, demonstrate the rigid nature of this structure. Understanding these structures aids in the development of materials and chemicals with specific properties (Clegg, Golding, King, & Maude, 1995).
Synthesis and Properties of Ketones and Thiones : Studies on bicyclic ketones and thiones, including derivatives of the Bicyclo[2.2.1]heptane, have been conducted to understand their synthesis and properties. Such research is fundamental in organic chemistry and material science (Werstiuk, Yeroushalmi, & Guan-lin, 1992).
Mass Spectrometric Investigation : Mass spectrometry has been used to study the stereochemistry and thermodynamic stability of Bicyclo[2.2.1]heptanes. This analytical technique is essential for characterizing chemical compounds and understanding their stability and behavior (Rusinova et al., 1981).
Pharmaceutical Applications : Derivatives of 1,7,7-trimethyl-bicyclo[2.2.1]heptane have been synthesized with potential anticonvulsant, hypoglycemic, and anti-inflammatory properties. This highlights the potential pharmaceutical applications of these compounds (Aboul-Enein et al., 2006).
Stereochemistry of Cycloadditions : Studies on the stereochemistry of [3+2] cycloadditions involving trimethylenemethane and arylimino derivatives of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ones show potential for the synthesis of new chiral compounds (Grošelj et al., 2007).
Propriétés
Numéro CAS |
36065-09-5 |
|---|---|
Formule moléculaire |
C17H20O |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
(1R,3Z,4S)-3-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/b13-11-/t14-,17+/m1/s1 |
Clé InChI |
OIQXFRANQVWXJF-LIQNAMIISA-N |
SMILES isomérique |
C[C@@]12CC[C@@H](C1(C)C)/C(=C/C3=CC=CC=C3)/C2=O |
SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C |
SMILES canonique |
CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B7729072.png)
![(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methylphenyl)prop-2-enamide](/img/structure/B7729078.png)
![4-{(5e)-5-[(5-Methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B7729080.png)


![4-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde](/img/structure/B7729114.png)
![2-[(4-Fluorophenyl)(1,3-thiazol-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)p yran-4-one](/img/structure/B7729116.png)

![(3Z)-3-[(3-chloroanilino)methylidene]-6-methylpyran-2,4-dione](/img/structure/B7729125.png)
![4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol](/img/structure/B7729137.png)


![4-ethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B7729169.png)
![Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]-](/img/structure/B7729171.png)
